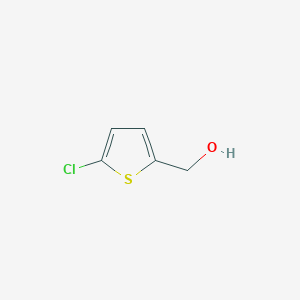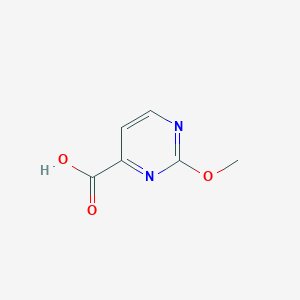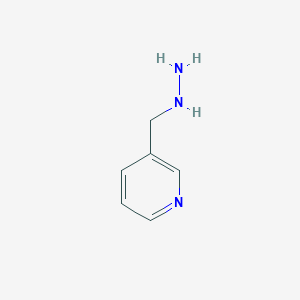
3-(Hydrazinylmethyl)pyridine
Descripción general
Descripción
“3-(Hydrazinylmethyl)pyridine” is an organic compound with the molecular formula C6H9N3 . It is a liquid at room temperature and is stored in an inert atmosphere, preferably under -20°C . The compound has a molecular weight of 123.16 .
Molecular Structure Analysis
The InChI code for “3-(Hydrazinylmethyl)pyridine” is 1S/C6H9N3/c7-9-5-6-2-1-3-8-4-6/h1-4,9H,5,7H2 . This indicates that the compound consists of a pyridine ring with a hydrazinylmethyl group attached.
Physical And Chemical Properties Analysis
“3-(Hydrazinylmethyl)pyridine” is a liquid at room temperature . It is stored in an inert atmosphere, preferably under -20°C . The compound has a molecular weight of 123.16 .
Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking
- Research has focused on the synthesis of novel pyridine derivatives, including 3-(Hydrazinylmethyl)pyridine, for potential use in antimicrobial and antioxidant applications. Molecular docking studies have been conducted to evaluate the binding energies of these compounds to target proteins, indicating potential biomedical applications (Flefel et al., 2018).
Spectral and Molecular Modeling Studies
- Studies have explored the spectral behavior and molecular properties of coumarin derivatives, which include 3-(Hydrazinylmethyl)pyridine, in various pH conditions. This research aids in understanding the active form of these compounds and their potential roles in electron transfer processes, impacting areas like pharmaceuticals (Bhaskar & Ramachandraiah, 2017).
Environmental Applications
- The compound has been studied for environmental applications, particularly in the degradation of pyridine in drinking water using a dielectric barrier discharge (DBD) system. The research explores the removal of nitrogen heterocyclic compounds from water, demonstrating the environmental relevance of such compounds (Li et al., 2017).
Synthesis and Spectroscopic Analysis
- Research has been conducted on the synthesis and structural analysis of pyridine derivatives. This includes studies on the structural features of such compounds using various spectroscopic techniques, providing insights into their chemical behavior and potential applications in various fields (Tranfić et al., 2011).
Antimicrobial Agents
- Chiral macrocyclic or linear pyridine carboxamides have been synthesized from pyridine derivatives, showing antimicrobial properties. These compounds demonstrate the potential of pyridine derivatives in the development of new antimicrobial agents (Al-Salahi et al., 2010).
Phosphorescent Organic Light-Emitting Diodes
- Pyridine derivatives have been used in the construction of bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). This highlights their potential in the field of optoelectronics and material science (Li et al., 2016).
Antibacterial and Antitumor Activity
- Pyridine hydrazyl thiazole metal complexes have been synthesized and tested for their antibacterial and antitumor activities, showing potential in pharmaceutical applications (Zou et al., 2020).
Inhibitor Capacity Against SARS-CoV2
- Recent studies have investigated the inhibitor capacity of hydrazone-pyridine compounds against the main protease of SARS-CoV2, demonstrating the relevance of these compounds in addressing global health challenges (Topal et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
pyridin-3-ylmethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-9-5-6-2-1-3-8-4-6/h1-4,9H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJJWHRYXPBBPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481598 | |
| Record name | pyridin-3-ylmethyl-hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydrazinylmethyl)pyridine | |
CAS RN |
7112-38-1 | |
| Record name | pyridin-3-ylmethyl-hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

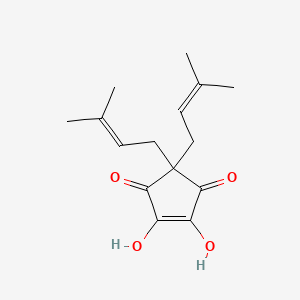
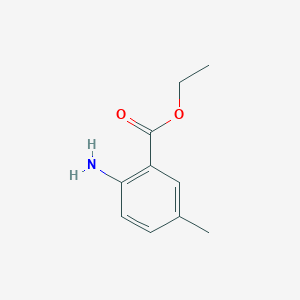
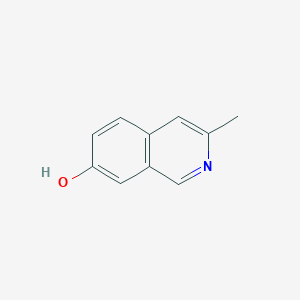
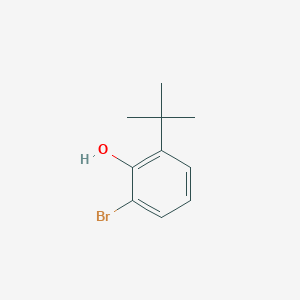
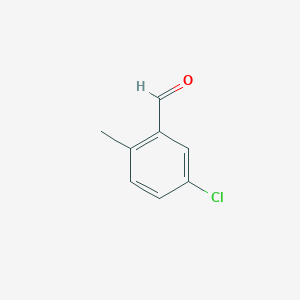
![1,4-Dioxaspiro[4.5]decan-6-one](/img/structure/B1590301.png)
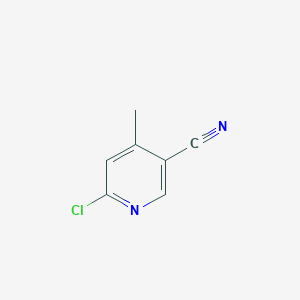
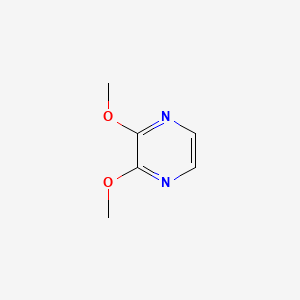
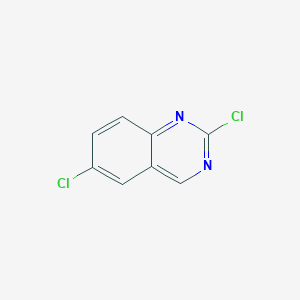
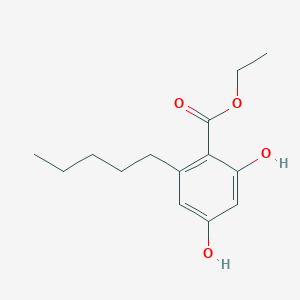
![4-Chlorobenzo[d]thiazol-5-amine](/img/structure/B1590310.png)

